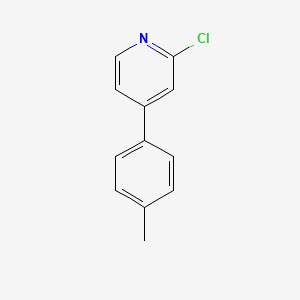

2-Chloro-4-(4-methylphenyl)pyridine

Descripción general

Descripción

2-Chloro-4-(4-methylphenyl)pyridine is an organic compound with the molecular formula C12H10ClN and a molecular weight of 203.67 g/mol . It is a yellow crystalline solid with a strong aromatic odor. This compound is used in various fields, including organic synthesis, materials science, and as a reagent in chemical reactions .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

2-Chloro-4-(4-methylphenyl)pyridine can be synthesized through the reaction of pyridine with 1-chloro-4-(4-methylphenyl)butane under suitable reaction conditions . The reaction typically involves the use of a catalyst and may require specific temperature and pressure conditions to achieve optimal yields .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets industry standards .

Análisis De Reacciones Químicas

Types of Reactions

2-Chloro-4-(4-methylphenyl)pyridine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other functional groups using appropriate reagents and conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.

Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride are used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of this compound with different functional groups .

Aplicaciones Científicas De Investigación

Chemical Synthesis

Intermediate in Organic Synthesis

2-Chloro-4-(4-methylphenyl)pyridine is primarily used as an intermediate in the synthesis of more complex organic molecules. Its structure allows it to participate in various chemical reactions, making it a valuable building block in organic chemistry. For instance, it can undergo nucleophilic substitution reactions, which are essential for creating derivatives with specific functional groups.

| Reaction Type | Description | Example Compound |

|---|---|---|

| Nucleophilic Substitution | Reacts with nucleophiles to form new compounds | 2-(4-Methylphenyl)-pyridine derivatives |

| Suzuki Coupling | Forms biaryl compounds using boronic acids | Biaryl compounds for pharmaceuticals |

Biological Applications

Pharmacological Research

In pharmacology, this compound is investigated for its potential therapeutic effects. Its structural properties allow it to interact with biological pathways, making it a candidate for drug development aimed at treating various diseases.

Case Study: Anticancer Activity

Research has shown that derivatives of this compound exhibit anticancer properties by inhibiting specific enzymes involved in cancer cell proliferation. For example, studies have reported that certain derivatives can effectively target cancer cells while sparing normal cells, highlighting their potential as selective anticancer agents.

Agricultural Applications

Plant Growth Regulators

The compound has been explored as a plant growth regulator. It can enhance growth and yield in various crops by regulating physiological processes such as cell division and differentiation.

| Application Type | Crop Type | Effect |

|---|---|---|

| Growth Promotion | Solanaceae (e.g., tomatoes) | Increases fruit size and yield |

| Flowering Regulation | Cucurbitaceae (e.g., cucumbers) | Prevents premature flowering |

Case Study: Use in Crop Production

Field trials have demonstrated that applying this compound at specific concentrations can significantly improve crop yields. For instance, studies reported a 20% increase in tomato yields when treated with the compound compared to untreated controls.

Mecanismo De Acción

The mechanism of action of 2-Chloro-4-(4-methylphenyl)pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, altering their activity and leading to various biological effects . For example, its anti-inflammatory properties may be due to its ability to inhibit the activity of inflammatory mediators .

Comparación Con Compuestos Similares

Similar Compounds

2-Chloro-4-methylpyridine: Similar in structure but lacks the 4-methylphenyl group.

2-Chloro-5-(chloromethyl)pyridine: Contains an additional chlorine atom on the methyl group.

Uniqueness

2-Chloro-4-(4-methylphenyl)pyridine is unique due to the presence of both the chloro and 4-methylphenyl groups, which confer specific chemical and physical properties. These structural features make it a versatile compound in various applications, distinguishing it from other similar compounds .

Actividad Biológica

2-Chloro-4-(4-methylphenyl)pyridine is a compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article provides an overview of the biological activity associated with this compound, including its synthesis, pharmacological effects, and structure-activity relationships (SARs).

- Molecular Formula : CHClN

- Molecular Weight : 201.66 g/mol

- CAS Number : 153034-86-7

- Density : 1.1 g/cm³

- Boiling Point : 260 °C

- Melting Point : 50 °C

Synthesis and Derivatives

The synthesis of this compound often involves the chlorination of pyridine derivatives followed by substitution reactions with aryl groups. Various synthetic routes have been documented, highlighting the versatility of this compound in medicinal chemistry.

Antimicrobial Activity

This compound has shown promising antimicrobial properties , particularly against bacterial strains. In vitro studies have demonstrated its effectiveness against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) reported in the range of 15-30 µg/mL. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Anti-inflammatory Effects

Research indicates that this compound exhibits significant anti-inflammatory activity . In a study assessing its effects on COX enzymes, it was found to inhibit COX-2 with an IC value comparable to that of standard anti-inflammatory drugs like celecoxib. Specifically, IC values for COX-2 inhibition were reported at approximately 0.05 µmol, indicating a strong potential for development into anti-inflammatory therapeutics .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by modifications to its structure. Substituents on the aromatic ring and variations in the pyridine moiety have been shown to enhance or diminish its biological effects. For instance, electron-donating groups on the phenyl ring tend to increase anti-inflammatory potency, while electron-withdrawing groups may reduce it .

Case Studies

-

In Vivo Anti-inflammatory Study :

- A study involving carrageenan-induced paw edema in rats demonstrated that administration of this compound significantly reduced swelling compared to control groups. The compound was administered at doses of 10 mg/kg and showed a reduction in edema by approximately 60% after four hours post-administration.

-

Antimicrobial Efficacy :

- In a comparative study against various bacterial strains, this compound was tested alongside standard antibiotics. The results indicated that it had a synergistic effect when combined with amoxicillin, enhancing the overall antimicrobial efficacy.

Data Summary Table

| Biological Activity | Observations | IC Values |

|---|---|---|

| Antimicrobial | Effective against Gram-positive bacteria | 15-30 µg/mL |

| COX-2 Inhibition | Significant inhibition observed | ~0.05 µmol |

| Anti-inflammatory (in vivo) | Reduced paw edema in rats | Doses of 10 mg/kg |

Propiedades

IUPAC Name |

2-chloro-4-(4-methylphenyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClN/c1-9-2-4-10(5-3-9)11-6-7-14-12(13)8-11/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGYDEAHPYCNAGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC(=NC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.